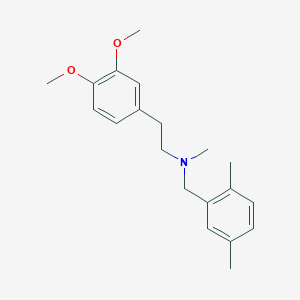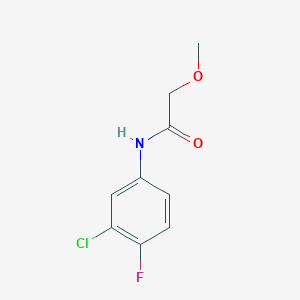
ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate, also known as ethyl phenylhydrazonopropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce the levels of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It can also reduce the activity of myeloperoxidase, an enzyme that is involved in the production of reactive oxygen species and tissue damage during inflammation. Moreover, ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs such as aspirin and ibuprofen. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its stability under different pH conditions needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. One potential direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as cancer research and neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and to explore its potential interactions with other drugs.
Métodos De Síntesis
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can be synthesized through the reaction of ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate acetoacetate and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of inflammation-related diseases.
Propiedades
IUPAC Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-9-5-3-4-6-10(9)13(17)15-14-11/h3-6H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBHVNGSJZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)


![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)